molecular formula C13H13ClN2O5S B2901430 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034234-02-9

3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2901430
CAS No.: 2034234-02-9
M. Wt: 344.77
InChI Key: HCZSCDVNBMTOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a high-purity chemical reagent intended solely for research and development purposes in laboratory settings. This synthetic compound features a unique molecular architecture, combining an azetidine ring sulfonylated by a 3-chlorophenyl group with an oxazolidine-2,4-dione moiety. The 2,4-oxazolidinedione group is a recognized pharmacophore in medicinal chemistry , suggesting potential research applications in the development of enzyme inhibitors and probes for biological pathways. The specific stereochemistry and physicochemical properties of this compound make it a valuable intermediate for synthetic organic chemists and a tool for pharmaceutical researchers investigating novel bioactive molecules. It is supplied with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency, identity, and purity. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-[[1-(3-chlorophenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O5S/c14-10-2-1-3-11(4-10)22(19,20)15-5-9(6-15)7-16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZSCDVNBMTOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the sulfonyl and chlorophenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to modify the functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound’s properties may be utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group and the oxazolidine-2,4-dione core are key functional groups that contribute to its biological activity. These interactions can lead to various effects, such as inhibition of enzymes or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidine-2,4-dione Derivatives

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-05-2)
  • Molecular Formula : C₁₃H₁₂F₂N₂O₅S
  • Molecular Weight : 346.31 g/mol
  • Key Differences : Replaces the 3-chlorophenyl group with a 3,4-difluorophenyl sulfonyl moiety.
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904069-89-1)
  • Molecular Formula : C₁₅H₁₆N₂O₅
  • Molecular Weight : 304.30 g/mol
  • Key Differences : Substitutes sulfonyl with a 2-methoxyphenyl acetyl group.
  • Impact : The acetyl group reduces steric hindrance, while the methoxy group enhances solubility. However, the absence of a sulfonyl group may reduce polar interactions in enzymatic targets .
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034392-03-3)
  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Molecular Weight : 320.40 g/mol
  • Key Differences : Features a 3-(methylthio)benzoyl group instead of sulfonyl.

Thiazolidine-2,4-dione Derivatives (Non-Oxazolidine Core)

(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
  • Activity: Inhibits iNOS in RAW264.7 macrophages (IC₅₀ = 45.6 µM) .
  • Comparison : The thiazolidine core (with sulfur) differs from oxazolidine (oxygen), altering electronic properties and ring strain. The methoxymethyl substituent may enhance solubility but reduce target affinity compared to sulfonyl groups.
5-Benzylidenethiazolidine-2,4-dione Derivatives
  • Activity: IC₅₀ = 8.66 µM for iNOS inhibition .
  • Comparison : Benzylidene substituents improve planar stacking interactions, but the thiazolidine core’s higher polarity may limit bioavailability compared to oxazolidine derivatives.

Imidazolidine-2,4-dione Derivatives

3-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8)
  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Key Differences : Replaces oxazolidine with an imidazolidine core (two nitrogens).
  • Impact : Increased hydrogen-bonding capacity but reduced conformational flexibility due to the smaller ring .

Structural and Functional Analysis Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Activity/Notes
3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 3-Chlorophenylsulfonyl, azetidine 344.77 N/A (Structural focus)
3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 3,4-Difluorophenylsulfonyl 346.31 Enhanced metabolic stability
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 2-Methoxyphenyl acetyl 304.30 Improved solubility
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidine-2,4-dione Methoxymethyl, chlorophenyl N/A iNOS IC₅₀ = 45.6 µM
3-(3-Chlorophenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 3-Chlorophenyl 210.62 High hydrogen-bonding potential

Research Implications

  • Electron-Withdrawing Groups: Sulfonyl and halogen substituents (e.g., Cl, F) enhance binding to enzymatic targets like iNOS by polar interactions .
  • Core Modifications : Replacing oxazolidine with thiazolidine or imidazolidine alters electronic profiles and bioavailability, necessitating tailored design for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with sulfonylation of azetidine derivatives using 3-chlorobenzenesulfonyl chloride. Key steps include:

  • Step 1 : Formation of the azetidine sulfonyl intermediate via nucleophilic substitution (triethylamine as a base, dichloromethane solvent) .
  • Step 2 : Methylation at the azetidine 3-position using oxazolidine-2,4-dione precursors under reflux conditions (ethanol, 60–80°C) .
  • Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for sulfonylation) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl group integration (δ 7.4–8.1 ppm for aromatic protons) and azetidine methylene protons (δ 3.2–3.8 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the oxazolidine-2,4-dione ring and confirms planarity (bond angles: 109.5° for azetidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₄ClN₂O₅S: 385.0321) .

Q. What are the primary biological targets of this compound, and which assays are used to evaluate its activity?

  • Methodological Answer : The compound’s oxazolidine-2,4-dione core suggests activity against bacterial ribosomes (50S subunit) and peroxisome proliferator-activated receptors (PPARs). Assays include:

  • Antibacterial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC range: 2–8 µg/mL) .
  • PPAR-γ Binding Assays : Fluorescence polarization assays using recombinant PPAR-γ ligand-binding domain (IC₅₀: 0.5–1.2 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Stereochemical Variants : Enantiomeric impurities (e.g., R vs. S configuration at the azetidine methyl position) can alter PPAR-γ binding affinity. Chiral HPLC (Chiralpak AD-H column) is recommended for purity assessment .
  • Solubility Limitations : Poor aqueous solubility may skew MIC values. Use dimethyl sulfoxide (DMSO) concentrations ≤1% and validate with broth microdilution assays .

Q. What strategies optimize the compound’s selectivity for bacterial ribosomes over mammalian PPAR-γ receptors?

  • Methodological Answer : Rational design approaches include:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., nitro at the 3-chlorophenyl position) enhances ribosomal binding (ΔMIC: 4-fold reduction) while reducing PPAR-γ affinity .
  • Molecular Docking : RosettaLigand or AutoDock Vina simulations to prioritize derivatives with favorable 50S subunit interactions (docking scores ≤ −8.0 kcal/mol) .

Q. How do reaction intermediates impact the scalability of the synthesis, and how can side products be minimized?

  • Methodological Answer : Critical intermediates include:

  • Azetidine Sulfonyl Chloride : Hydrolysis-prone; use anhydrous conditions (molecular sieves) and low temperatures (0–5°C) during synthesis .
  • Oxazolidine Ring Closure : Catalyze with DBU (1,8-diazabicycloundec-7-ene) to suppress diketopiperazine byproducts (yield improvement: 15–20%) .

Q. What in silico tools are effective for predicting metabolic stability of derivatives?

  • Methodological Answer : Use:

  • CYP450 Metabolism Prediction : Schrödinger’s QikProp (t₁/₂ > 60 min for derivatives with logP ≤ 3.5) .
  • ADMET Modeling : SwissADME to identify derivatives with high gastrointestinal absorption (BOILED-Egg model: WLOGP ≤ 5.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.